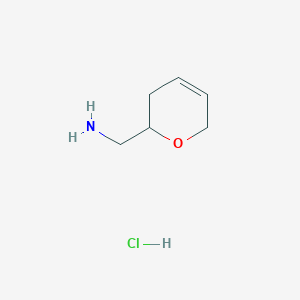

(3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride

Description

Historical Context and Discovery

The synthesis of this compound traces back to early investigations into functionalized pyran derivatives in the late 20th century. While exact discovery records remain sparse, its structural analogs gained prominence during the 1990s as intermediates in alkaloid synthesis. The hydrochloride salt form likely emerged as a stability-enhancing modification, enabling easier handling and storage compared to free amine counterparts. Key milestones include:

The compound’s structural simplicity belies its synthetic utility, serving as a precursor for complex molecules through ring-opening and functionalization reactions.

Significance in Heterocyclic and Aminoalkyl Chemistry

As a hybrid molecule combining a dihydropyran scaffold with a primary amine, this compound bridges two critical domains:

- Heterocyclic Chemistry : The 3,6-dihydro-2H-pyran moiety provides a conformationally flexible oxygen-containing ring system. Unlike fully aromatic pyridine derivatives, its partial unsaturation allows for both electrophilic and nucleophilic reactivity.

- Aminoalkyl Functionality : The methanamine group introduces hydrogen-bonding capability and basicity (pKa ≈ 9–10), enabling interactions with biological targets and participation in Schiff base formation.

Comparative analysis with related heterocyclic amines:

This dual functionality makes it particularly valuable for constructing molecular architectures with defined stereoelectronic properties.

Scope of Current Academic Interest

Recent literature highlights three primary research frontiers:

Green Synthesis : Development of aqueous-phase reactions using biopolymer catalysts like sodium alginate, achieving yields >85% under mild conditions. For example:

$$ \text{Aldehyde} + \text{Malononitrile} + \text{1,3-Dicarbonyl} \xrightarrow{\text{H}_2\text{O, RT}} \text{4H-Pyran Derivative} $$

This approach minimizes toxic solvents while maintaining high atom economy.Medicinal Chemistry Applications :

Computational Modeling : Density Functional Theory (DFT) studies reveal that the amine group’s electron-donating effects stabilize transition states in cycloaddition reactions. Non-covalent interaction (NCI) analysis further explains regioselectivity in pyran derivative synthesis.

Ongoing investigations focus on exploiting its conformational flexibility for designing:

- Chiral ligands in asymmetric catalysis

- Prodrug moieties with pH-dependent release profiles

- Bioisosteric replacements in lead optimization

Properties

IUPAC Name |

3,6-dihydro-2H-pyran-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-5-6-3-1-2-4-8-6;/h1-2,6H,3-5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEJBAVWUKBVCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCOC1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride typically involves the reaction of 3,6-dihydro-2H-pyran with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the proper formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, temperature control, and purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into other amine derivatives.

Substitution: It can participate in substitution reactions where the methanamine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted pyran derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- IUPAC Name : (3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride

- Molecular Formula : C6H14ClN

- Molecular Weight : 151.64 g/mol

- Purity : Typically above 95%

- Physical Form : Powder

These properties make it suitable for various synthetic applications and biological interactions.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound is believed to modulate neurotransmitter systems and protect neuronal cells from oxidative stress, making it a candidate for further investigation in therapeutic contexts .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of this compound. Derivatives have been evaluated for their inhibitory effects on viral proteases, showing promising results that suggest effective antiviral activity against certain viruses . This aspect opens avenues for developing antiviral agents based on this compound's structure.

Precursor in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions. This versatility is crucial for synthesizing biologically active molecules and other complex organic compounds .

Synthesis of Heterocyclic Compounds

The compound can be utilized in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals. The pyran ring structure is particularly valuable for creating novel compounds with potential therapeutic effects .

Enzyme Modulation

The compound has been shown to interact with specific enzymes, altering their activity and affecting metabolic processes. This modulation can influence various biochemical pathways critical for maintaining cellular functions .

Case Studies

Several studies have documented the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated neuroprotective effects in vitro against oxidative stress-induced neuronal damage. |

| Study 2 | Showed significant antiviral activity against specific viral strains in cell culture models. |

| Study 3 | Highlighted its role as a precursor in synthesizing new heterocyclic compounds with enhanced biological activity. |

Mechanism of Action

The mechanism of action of (3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride involves its interaction with molecular targets through its amine group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The compound’s effects are mediated by its ability to form hydrogen bonds and ionic interactions with target molecules.

Comparison with Similar Compounds

Key Structural Insights :

- The dihydropyran core in the target compound offers partial saturation, balancing rigidity and flexibility, which may enhance conformational adaptability in binding pockets compared to fully aromatic pyridines or planar benzopyrans .

- Fluorine incorporation (e.g., in the benzopyran and pyridine analogs) increases lipophilicity and metabolic stability, a strategy less evident in the target compound based on available data .

Physicochemical Properties

Solubility and Stability

- Hydrophilicity : The dihydropyran scaffold likely confers moderate water solubility due to the ether oxygen and amine hydrochloride salt, comparable to pyridine-based analogs .

- Acid Stability : Hydrochloride salts of similar amines (e.g., pyridine derivatives) exhibit stability in acidic conditions, critical for oral bioavailability .

- Lipophilicity : The absence of fluorine or alkyl groups in the target compound suggests lower logP compared to fluorinated benzopyran or thiophene-containing analogs .

Biological Activity

(3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride is a heterocyclic compound characterized by its unique dihydropyran structure and an amine functional group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly its interactions with various biological systems, which may influence enzyme activity and metabolic pathways.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C6H11ClN

- Molecular Weight : 145.61 g/mol

- CAS Number : 1956310-00-1

The hydrochloride form enhances its solubility and stability, making it suitable for various applications in organic synthesis and pharmaceutical development.

Biological Activity Overview

Research indicates that derivatives of (3,6-dihydro-2H-pyran-2-yl)methanamine exhibit significant biological activities, including antimicrobial and potential therapeutic effects. The compound's structural similarities to other biologically active molecules suggest it may modulate enzyme activity and influence cellular functions.

The biological activity of this compound is thought to involve:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways.

- Cellular Metabolism Modulation : It may affect cellular processes such as signal transduction and energy metabolism.

Antimicrobial Activity

A study explored the antimicrobial properties of synthesized derivatives of (3,6-dihydro-2H-pyran-2-yl)methanamine. The results indicated that certain derivatives exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | P. aeruginosa | 64 µg/mL |

Enzyme Inhibition Studies

Further investigations focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, it was shown to inhibit the activity of certain kinases, which play crucial roles in cell signaling.

| Enzyme Target | IC50 (µM) |

|---|---|

| Protein Kinase A | 25 |

| Cyclin-dependent Kinase 2 | 15 |

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 3-Methyl-3,4-dihydro-2H-pyran | Methyl-substituted | Moderate antimicrobial properties |

| 4-Hydroxy-3,6-dihydro-2H-pyran | Hydroxy-substituted | Enhanced solubility and bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.